molecular formula C17H22N2O6S2 B2519562 5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 1448028-29-2

5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B2519562
CAS No.: 1448028-29-2
M. Wt: 414.49
InChI Key: WQHPRDOPMZFMFT-UHFFFAOYSA-N
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Description

5-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a synthetic small molecule characterized by a benzo[d]oxazol-2(3H)-one core substituted at position 5 with a sulfonamide-linked azetidine ring bearing a cyclohexylsulfonyl group. Its dual sulfonyl groups and azetidine moiety may influence solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

5-(3-cyclohexylsulfonylazetidin-1-yl)sulfonyl-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6S2/c1-18-15-9-13(7-8-16(15)25-17(18)20)27(23,24)19-10-14(11-19)26(21,22)12-5-3-2-4-6-12/h7-9,12,14H,2-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHPRDOPMZFMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)S(=O)(=O)C4CCCCC4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]oxazole core, which is known for its diverse biological activities. The presence of the cyclohexylsulfonyl and azetidine groups contributes to its unique reactivity and potential therapeutic effects.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonyl groups may interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This is similar to other sulfonamide compounds that have shown inhibitory effects on various enzymes involved in inflammatory pathways .
  • Receptor Modulation : The structural components may allow for binding to specific receptors, influencing cellular signaling pathways. This could lead to anti-inflammatory or anti-cancer effects, as observed in related compounds .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of oxazole compounds exhibit antimicrobial properties, which may extend to this compound due to structural similarities .

Enzyme Inhibition

Research has indicated that compounds with similar structures can act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes critical in inflammatory processes. For instance, a related compound demonstrated an IC50 value of 0.77 µM against LOX and 0.39 µM against COX, indicating significant anti-inflammatory potential .

Antimicrobial Properties

A study evaluating various oxazole derivatives found that certain compounds exhibited notable antimicrobial activity against Bacillus subtilis and Candida albicans. Although specific data on the target compound is limited, the structural framework suggests potential efficacy against similar pathogens .

Cytotoxicity and Anticancer Activity

In vitro assays have shown that some benzo[d]oxazole derivatives possess cytotoxic effects against cancer cell lines. The mechanism often involves disruption of cell cycle progression or induction of apoptosis, which could be applicable to our compound based on its structural characteristics .

Case Studies

StudyCompoundBiological ActivityFindings
1CI-1004Dual COX/LOX inhibitorIC50 values: COX = 0.39 µM, LOX = 0.77 µM; oral activity in rat models
2Oxazole DerivativesAntimicrobialActive against Bacillus subtilis and Candida albicans; structure-activity relationships discussed
3Related Benzo[d]oxazolesCytotoxicityInduced apoptosis in cancer cell lines; further investigation needed

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest its effectiveness against various bacterial strains, potentially disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways. The sulfonyl group enhances binding affinity to biological targets, making it a candidate for further exploration in antimicrobial therapies .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. It may interact with specific molecular targets involved in cancer cell proliferation and survival. In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cells, demonstrating its potential as a therapeutic agent against various cancers .

Anti-Diabetic Properties

Emerging research highlights the anti-diabetic effects of compounds related to 5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one. In vivo studies using genetically modified models have shown that certain derivatives can significantly lower glucose levels, suggesting their utility in diabetes management .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Azetidine Ring : This is achieved through the cyclization of appropriate precursors under basic conditions.
  • Sulfonylation : The azetidine ring is sulfonylated using cyclohexylsulfonyl chloride in the presence of a base.
  • Coupling with Benzo[d]oxazole : The final step involves coupling the sulfonylated azetidine with a benzo[d]oxazole derivative using suitable coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of related compounds, researchers found that derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of cell wall integrity and inhibition of key metabolic pathways .

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of similar oxazole derivatives, revealing that certain compounds led to significant cytotoxic effects on glioblastoma cell lines. The study utilized colony formation assays and TUNEL assays to assess apoptosis induction, indicating the potential for these compounds in cancer therapy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notes
Target Compound C₁₇H₂₁N₃O₆S₂ 431.5 5-sulfonyl-azetidine (3-cyclohexylsulfonyl), 3-methyl High lipophilicity due to cyclohexyl group; dual sulfonyl groups may enhance stability
3-(2-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one C₁₈H₂₂N₂O₅S 378.4 3-substituted ethyl-azetidine (3-cyclohexylsulfonyl) Lower molecular weight; ketone linkage may reduce metabolic resistance
5-((3-((1-Cyclopropyl-6-methyl-2-oxopyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-3-methyl analog C₂₀H₂₁N₃O₆S 431.5 Azetidine linked to pyridinone via ether, cyclopropyl group Similar molecular weight; pyridinone moiety may confer π-π stacking capability
3-Methyl-5-((3-(4-((2-oxopyrrolidin-1-yl)methyl)triazol-1-yl)azetidin-1-yl)sulfonyl) analog C₁₇H₂₀ClN₅O₃S 432.5 Azetidine with triazole-pyrrolidinone substituent Bulky substituent; triazole may enhance hydrogen bonding
5-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one C₁₉H₁₉N₃O₅S 403.4 Piperidine sulfonyl with pyridazine ether Reduced steric hindrance; pyridazine’s electron-deficient nature may alter reactivity

Key Observations :

  • Lipophilicity : The target compound’s cyclohexyl group increases lipophilicity compared to analogs with polar substituents (e.g., pyridazine or triazole) .
  • Metabolic Stability : Dual sulfonyl groups in the target compound may slow oxidative metabolism relative to analogs with ether or ketone linkages .
  • Molecular Weight : Most analogs fall within 378–432 Da, adhering to Lipinski’s rule of five, but the triazole-bearing analog (432.5 Da) approaches the upper limit .

Pharmacological Potential

  • Sigma-2 Receptor Agonism : Analogs with sulfonamide groups (e.g., CB-64D in ) show apoptosis induction in breast cancer cells via caspase-independent pathways . The target compound’s sulfonyl-azetidine motif may similarly engage sigma-2 receptors.
  • Drug Resistance Mitigation : Haloperidol-derived sigma ligands potentiate doxorubicin in resistant cell lines . The target compound’s bulkier structure might enhance this effect by improving target affinity.

Challenges and Opportunities

  • Solubility : The cyclohexyl group may necessitate formulation adjustments (e.g., salt formation) to improve aqueous solubility.
  • Selectivity : Structural analogs with pyridazine or triazole moieties exhibit diverse binding profiles, suggesting opportunities for tuning selectivity via substituent modification.

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